

"protocol for Trimethoprim pentanoic acid synthesis in lab"

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Compound of Interest

Compound Name: Trimethoprim pentanoic acid

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Application Notes and Protocols: Synthesis of Trimethoprim

A Note on "**Trimethoprim Pentanoic Acid**": The following protocol details the laboratory synthesis of Trimethoprim. Extensive literature searches did not yield a standard, established protocol for a compound specifically named "**Trimethoprim pentanoic acid**." The procedures outlined below are for the synthesis of Trimethoprim, a widely used antibacterial agent.

Introduction

Trimethoprim is a synthetic bacteriostatic antibiotic, often used in combination with sulfamethoxazole to treat a variety of bacterial infections, particularly urinary tract infections.[1] [2][3] It functions by inhibiting dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid, which is essential for the production of bacterial DNA and proteins.[1][3] This document provides a detailed protocol for the synthesis of Trimethoprim in a laboratory setting, based on established chemical literature.

Synthesis Overview

Several synthetic routes to Trimethoprim have been developed. A common and effective method involves the condensation of 3,4,5-trimethoxybenzaldehyde with ethyl cyanoacetate, followed by reduction and cyclization with guanidine.[4][5] This multi-step process is reliable and can produce high yields of the final product.



Quantitative Data Summary

The following table summarizes the typical yields and purity obtained at different stages of the Trimethoprim synthesis.

Step	Product	Typical Yield	Purity
1	α-(3,4,5- Trimethoxybenzyl)cya noacetic acid ethyl ester	-	-
2	Trimethoprim (Crude)	91.0% - 95.8%[4]	-
3	Trimethoprim (Purified)	90.3% (from crude)[4]	≥99.5%[4]

Experimental Protocol Materials and Reagents

- 3,4,5-Trimethoxybenzaldehyde
- Ethyl cyanoacetate
- · Sodium methoxide
- Dimethyl sulfoxide (DMSO)
- · Tosyl chloride
- Sodium borohydride
- Guanidine hydrochloride
- Ethanol
- Acetic acid
- Activated carbon



• Standard laboratory glassware and equipment (reactor, condenser, filtration apparatus, etc.)

Step 1: Condensation of 3,4,5-Trimethoxybenzaldehyde and Ethyl Cyanoacetate

- In a suitable reactor, combine 196.2 g (1 mol) of 3,4,5-Trimethoxybenzaldehyde, 113.12 g (1 mol) of ethyl cyanoacetate, and 750 ml of DMSO.[4]
- Add 60 g of sodium methoxide to the mixture.[4]
- Heat the reaction mixture to 105 ± 2 °C and maintain reflux.[4]
- Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete in approximately 2.5 hours.[4]

Step 2: Reduction and Cyclization to form Trimethoprim (Crude)

- After the initial reaction is complete, add Tosyl chloride to the mixture and stir for 1 hour, allowing the temperature to rise to 25 °C.[4]
- Carefully add 52 g of sodium borohydride in portions, maintaining the temperature between 25-30 °C. Continue the reaction for 1.5 hours.[4]
- Once the reaction is complete, remove the solvent under reduced pressure.[4]
- Add 650 ml of water to the residue and stir.[4]
- Filter the resulting solid, wash it several times with water, and dry to obtain the crude Trimethoprim product.[4]

Step 3: Purification of Trimethoprim by Recrystallization

- Transfer the crude Trimethoprim to a crystallizer.
- Add ethanol and a small amount of activated carbon for decolorization.
- Heat the mixture to reflux to dissolve the solid and decolorize the solution.[4]



- Filter the hot solution to remove the activated carbon.
- Evaporate the ethanol from the filtrate.
- Recrystallize the solid residue from a mixed solvent system of acetic acid, ethanol, and water (e.g., in a volume ratio of 0.5:1.1:1) to obtain pure Trimethoprim.[4]
- Dry the purified crystals.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of Trimethoprim.



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Caption: Workflow for the synthesis of Trimethoprim.

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